2-(Benzylsulfanyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)naphthalene-1,4-dione typically involves the reaction of 2-chloronaphthalene-1,4-dione with benzyl mercaptan. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(benzylthio)naphthalene-1,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for treating Ras-mediated liver cancer.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by increasing the levels of reactive oxygen species within cells. This leads to oxidative stress, which can induce apoptosis, particularly in cancer cells with Ras mutations. The molecular targets include H-Ras protein and downstream signaling pathways such as protein kinase B, extracellular signal-related kinase, and glycogen synthase kinase phosphorylation .
Comparison with Similar Compounds
Similar Compounds
- 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione
- 5,8-dimethoxy-1,4-naphthoquinone derivatives
Uniqueness
2-(benzylthio)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other naphthoquinone derivatives, it has shown higher cytotoxic sensitivity in Ras-mutant transfected cells, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
89478-15-9 |
---|---|
Molecular Formula |
C17H12O2S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-benzylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2S/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2 |
InChI Key |
XOBUCIXCPPZKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.